2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
説明
特性
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-3-7-19(8-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-18-5-9-20(33-2)10-6-18/h3-10,16H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWIBRBKSZEEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
The compound 2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by recent studies and data.
Structural Overview
The molecular formula of the compound is with a complex structure that includes a triazole moiety and piperazine ring. The presence of these functional groups is crucial for its biological activity.
In Vitro Studies
Recent studies have demonstrated that derivatives of triazolo-pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound 4g , a derivative closely related to our compound of interest, showed strong cytotoxic effects on 60 cancer cell lines with an IC50 value of against c-Met and against Pim-1 kinases .
- The compound induced cell cycle arrest in the S phase and significantly increased apoptosis in MCF-7 breast cancer cells .
| Compound | Target Kinase | IC50 (μM) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|---|
| 4g | c-Met | 0.163 | S phase arrest | Increased by 29.61-fold |
| Pim-1 | 0.283 | N/A | N/A |
Mechanistic Insights
The biological activity of these compounds can be attributed to their interaction with critical signaling pathways involved in cancer progression:
- PI3K-Akt-mTOR Pathway : The studies reveal that these compounds modulate the phosphorylation levels of key proteins within this pathway, which is often dysregulated in cancer .
- Caspase Activation : Enhanced caspase-9 activity indicates that apoptosis is mediated through intrinsic pathways .
Case Study 1: Triazolo-Pyrimidine Derivatives
A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their biological activity. Among these, specific analogs demonstrated:
- Significant antiproliferative activity with IC50 values ranging from to across different cell lines including HeLa and A549 .
- Mechanism of Action : Inhibition of tubulin polymerization was identified as a primary mechanism for their antiproliferative effects.
Case Study 2: Pharmacokinetic Properties
Further research into the pharmacokinetic properties of similar compounds indicated favorable absorption and distribution characteristics, making them promising candidates for drug development .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties are influenced by substituent variations on the triazolopyrimidine core, piperazine linker, and aryl groups. Below is a systematic comparison:
Table 1: Substituent Variations and Key Properties
Key Findings
Electron-Donating Groups (e.g., OMe, OEt): The 4-methoxy and 4-ethoxy groups () improve solubility and metabolic stability, critical for oral administration. Heterocyclic Additions (e.g., benzoxazole): Derivatives such as VAS2870 () and 9e () show potent enzyme inhibition, likely due to additional π-stacking or covalent binding via sulfur atoms.
Physicochemical Properties :
- Melting Points : Vary widely (e.g., 89–155°C), influenced by crystallinity and substituent bulkiness. For example, morpholine-containing 9e () has a lower melting point than benzo[d]oxazole derivatives.
- Synthetic Yields : Piperazine-linked compounds with flexible linkers (e.g., 9e, 82–89.9% yield) are more efficiently synthesized than rigid analogs (e.g., 9b, 18.5% yield) .
Theoretical Predictions :
- DFT and docking studies () suggest the target compound’s 4-methoxyphenyl group enhances binding to kinase ATP pockets via hydrogen bonding, while the p-tolyl group stabilizes hydrophobic subpockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
